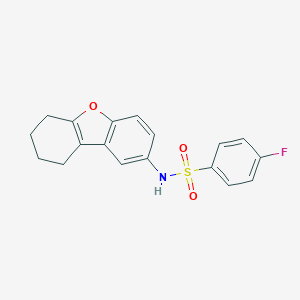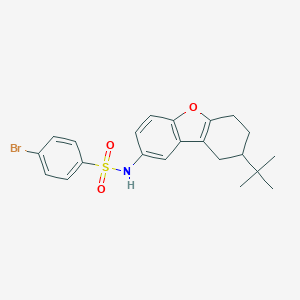
4-bromo-N-(8-methyl-6,7,8,9-tetrahydrodibenzofuran-2-yl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-N-(8-methyl-6,7,8,9-tetrahydrodibenzofuran-2-yl)benzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
Wissenschaftliche Forschungsanwendungen
Photodynamic Therapy Applications:
- A study on zinc phthalocyanine derivatives substituted with new benzenesulfonamide groups containing Schiff base highlighted their potential as Type II photosensitizers for the treatment of cancer in photodynamic therapy. These compounds exhibit favorable properties such as high singlet oxygen quantum yield and good fluorescence, making them suitable for Type II mechanisms in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
- Another study emphasized the spectroscopic, photophysical, and photochemical properties of zinc(II) phthalocyanine substituted with benzenesulfonamide units. The compound's adequate and favorable fluorescence, singlet oxygen production, and photostability make it a potential photosensitizer candidate in photodynamic therapy, an effective alternative therapy in cancer treatment (Öncül, Öztürk, & Pişkin, 2022).
HIV-1 Infection Prevention:
- Methylbenzenesulfonamide derivatives have garnered interest due to active groups like pyridine, benzenesulfonyl, and bromine atom. Small molecular antagonists based on these derivatives are being explored as targeting preparations in the prevention of human HIV-1 infection (Cheng De-ju, 2015).
Antimicrobial and Antifungal Applications:
- A series of 5‑bromo‑2-chloropyrimidin-4-amine derivatives synthesized by nucleophilic substitution reaction with various sulfonyl and acid chlorides exhibited significant in vitro antibacterial and antifungal activities. A compound within this series showed notable antimicrobial activity against tested pathogenic bacterial and fungal strains (Ranganatha et al., 2018).
Cancer Therapy:
- Compounds synthesized under microwave irradiation conditions, including benzenesulfonohydrazide and benzenesulfonamide cyclic imide hybrid molecules, were screened for in vitro anticancer activity against various human cancer cell lines. Some compounds exhibited promising anticancer activity against specific cancer cell lines (Kumar et al., 2015).
Supramolecular Chemistry:
- A study on N-(4-bromobenzoyl)-substituted benzenesulfonamides provided a detailed analysis of molecular packing, intermolecular interactions, and supramolecular architectures. It highlighted how the substituent on the sulfonamide ring can drastically modulate intermolecular interactions and the subsequent supramolecular architectures (Naveen et al., 2017).
Synthesis and Characterization of Pharmaceutical Intermediates:
- The synthesis and characterization of novel compounds, including the reaction of napthalen-1-amine with 4-methylbenzenesulfonyl chloride, resulted in derivatives that were evaluated as potent antibacterial agents and moderate to weak enzyme inhibitors (Abbasi et al., 2015).
Eigenschaften
IUPAC Name |
4-bromo-N-(8-methyl-6,7,8,9-tetrahydrodibenzofuran-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrNO3S/c1-12-2-8-18-16(10-12)17-11-14(5-9-19(17)24-18)21-25(22,23)15-6-3-13(20)4-7-15/h3-7,9,11-12,21H,2,8,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJLPDXKKZKNTOY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)C3=C(O2)C=CC(=C3)NS(=O)(=O)C4=CC=C(C=C4)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

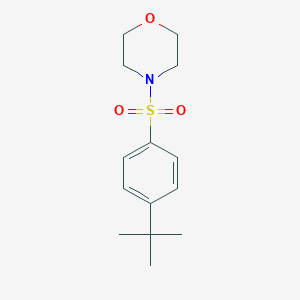
![2-oxo-N-phenyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B491381.png)
![N-(2,4-dimethylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B491393.png)
![N-(4-butylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B491397.png)
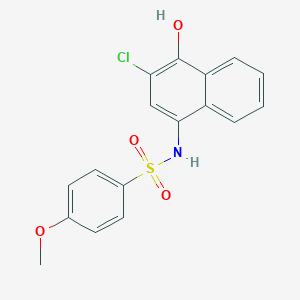
![3-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]benzoic acid](/img/structure/B491404.png)
![3-methyl-1-(methylamino)-2H-naphtho[1,2,3-de]quinoline-2,7(3H)-dione](/img/structure/B491406.png)

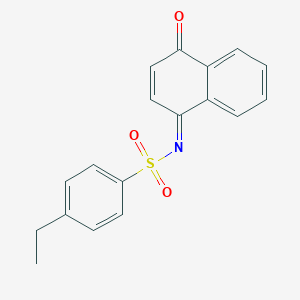
![Ethyl 5-[acetyl(phenylsulfonyl)amino]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B491425.png)
![(4-Chlorophenyl)[2-(morpholin-4-ylcarbonyl)phenyl]methanone](/img/structure/B491430.png)

